molecular formula C7H9ClN2O2 B6263312 (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride CAS No. 2220111-40-8

(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride

Cat. No.: B6263312
CAS No.: 2220111-40-8
M. Wt: 188.6
InChI Key:
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Description

(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an imidazole ring substituted with a methylprop-2-enoic acid group, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent conversion to the final product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological molecules, influencing their activity and function . The compound’s effects are mediated through various biochemical pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

  • 1H-imidazole-4-carboxylic acid
  • 2-methyl-1H-imidazole
  • 4,5-diphenyl-imidazole

Uniqueness

(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2220111-40-8

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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